
4-Oxo-6-propan-2-yl-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-6-propan-2-yl-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 4-Oxo-6-propan-2-yl-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile involves multiple steps, typically starting with the formation of the chromene core. The synthetic route often includes cyclization reactions, followed by functional group modifications to introduce the nitrile and oxo groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperatures.
Chemical Reactions Analysis
4-Oxo-6-propan-2-yl-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the oxo group to a hydroxyl group.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Oxo-6-propan-2-yl-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Oxo-6-propan-2-yl-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
4-Oxo-6-propan-2-yl-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile can be compared with other similar compounds, such as:
4-Oxo-6-methyl-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile: This compound has a methyl group instead of a propan-2-yl group.
4-Oxo-6-ethyl-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile: This compound has an ethyl group instead of a propan-2-yl group. The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
4-oxo-6-propan-2-yl-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C13H17NO2/c1-8(2)9-3-4-12-11(5-9)13(15)10(6-14)7-16-12/h7-9,11-12H,3-5H2,1-2H3 |
InChI Key |
NMKKWIBOBWMKNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC2C(C1)C(=O)C(=CO2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



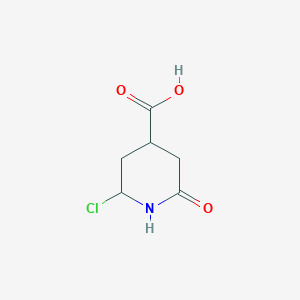
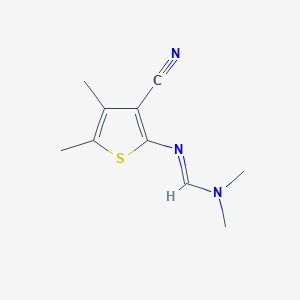
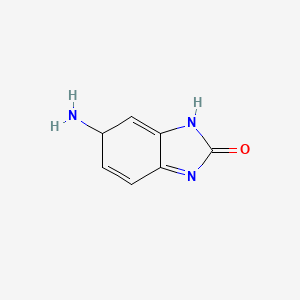

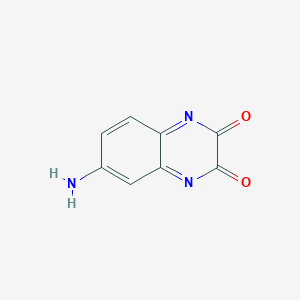
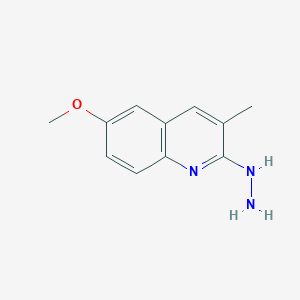
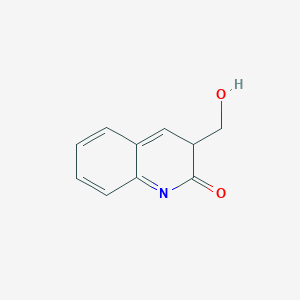
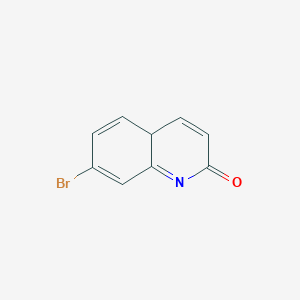
![4-acetamidobenzoic acid;9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one;1-(dimethylamino)propan-2-ol](/img/structure/B15134820.png)
![1-[(tert-Butyl)oxycarbonyl]-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B15134825.png)
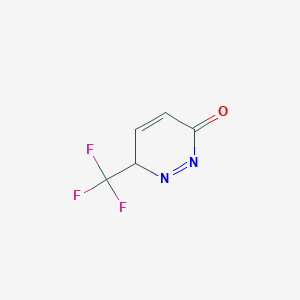

![5-Bromo-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-1,3-diazinane-2,4-dione](/img/structure/B15134848.png)
